2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride
Overview
Description
The description of a chemical compound includes its molecular formula, IUPAC name, and other common names. It also includes its appearance (solid, liquid, gas, color, etc.) and its role or use in industry or research .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. It also includes understanding the compound’s reactivity, stability, and flammability .Scientific Research Applications
SuFEx Click Chemistry
Aryl sulfonyl chlorides, including compounds similar to 2-(Cyclopropylmethoxy)-5-fluorobenzene-1-sulfonyl chloride, are crucial in sulfur(VI) fluoride exchange (SuFEx) click chemistry. These compounds serve as S(VI) electrophiles, with sulfur(VI) fluorides showing promise due to their selective reactivity, avoiding the reductive collapse common with chlorides. SuFEx chemistry has been identified for its precision in ligation processes, applicable to small molecules, polymers, and biomolecules, indicating the potential utility of this compound in these domains (Dong et al., 2014).
Synthesis of Antitumor Compounds
Compounds structurally related to this compound have been utilized in the synthesis of antitumor agents. For example, the interaction of iodoaniline derivatives with arylsulfonyl chlorides has facilitated the development of compounds showing selective inhibition of cancer cell lines. This methodology allows for the integration of various substituents into the arylsulfonyl moiety, highlighting the chemical's potential in the creation of novel antitumor therapies (McCarroll et al., 2007).
Development of COX-2 Inhibitors
Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, related to this compound, has led to the identification of potent and selective cyclooxygenase-2 (COX-2) inhibitors. These inhibitors are key in the treatment of conditions like rheumatoid arthritis and osteoarthritis, showcasing the compound's relevance in medicinal chemistry and drug development (Hashimoto et al., 2002).
Carbonic Anhydrase Inhibition
Derivatives of arylsulfonyl chlorides, akin to this compound, have been explored as carbonic anhydrase inhibitors. These compounds have shown efficacy in lowering intraocular pressure (IOP) in glaucomatous conditions, presenting a potential pathway for the development of new antiglaucoma medications. The findings emphasize the chemical's applicability in ophthalmology and drug discovery for eye diseases (Scozzafava et al., 2000).
Fluorescent Metal Ions Detection
Dansyl chloride derivatives, which share functional groups with this compound, have been used to develop fluorescent sensors for metal ions detection. Such sensors are crucial in environmental monitoring and biomedical research, indicating the potential use of the compound in creating tools for detecting toxic metals like antimony and thallium at very low levels (Qureshi et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-5-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO3S/c11-16(13,14)10-5-8(12)3-4-9(10)15-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZLGUNNROQYQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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